N-(1-(1H-indol-3-yl)propan-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
Description
This compound is a hybrid molecule featuring two pharmacologically significant moieties: a 1H-indol-3-yl group and a 7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl (coumarin derivative) scaffold linked via a propanamide bridge. The indole moiety is known for its role in modulating neurotransmitter systems and protein-protein interactions, while the coumarin derivative contributes to antioxidant, anticoagulant, and anti-inflammatory properties. The propanamide linker enhances metabolic stability and bioavailability compared to ester or ether analogs .
Properties
Molecular Formula |
C25H26N2O4 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[1-(1H-indol-3-yl)propan-2-yl]-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide |
InChI |
InChI=1S/C25H26N2O4/c1-15-10-25(29)31-23-13-22(30-3)17(12-20(15)23)8-9-24(28)27-16(2)11-18-14-26-21-7-5-4-6-19(18)21/h4-7,10,12-14,16,26H,8-9,11H2,1-3H3,(H,27,28) |
InChI Key |
MMRWDSMPOPRSQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC(C)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Indole-Based Propanamide Derivatives
Several structurally related compounds have been synthesized and characterized, primarily differing in substituents on the indole ring, the acyl chain, or the terminal aromatic group. Key examples include:
Key Observations :
- Substituent Effects : The presence of bulky groups (e.g., cycloheptylethyl in compound 11) increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility . Conversely, polar groups like hydroxycyclohexyl (S25/S26) improve solubility without compromising metabolic stability .
- Coumarin vs. Pyridine Terminal Groups : The target compound’s coumarin moiety offers distinct advantages over pyridine (3n) or benzyl () termini, such as stronger antioxidant activity and fluorescence properties for imaging applications .
Functional Group Modifications
- Acyl Chain Length : Shorter chains (e.g., propanamide in the target compound) generally exhibit higher rigidity and receptor selectivity compared to longer chains (e.g., butyramide in compound 11) .
- Methoxy and Methyl Substitutions : The 7-methoxy and 4-methyl groups on the coumarin ring in the target compound enhance electron-donating effects, stabilizing radical species and improving antioxidant capacity compared to unsubstituted coumarins .
Enzyme Inhibition
- Anti-Chagas Activity: Compound 3n () inhibits Trypanosoma cruzi CYP51 with IC₅₀ = 4 µM, while the target compound’s coumarin moiety may synergize with indole to target parasitic proteases, though specific data are unavailable .
- Cathepsin-L/Main Protease Inhibition : Peptidomimetics like compound 16 () show dual inhibition of SARS-CoV-2 proteases (IC₅₀ = 0.8 µM), suggesting the target compound’s propanamide linker could be optimized for similar activity .
Pharmacokinetic Profiles
- Metabolic Stability : The target compound’s propanamide linker reduces susceptibility to esterase hydrolysis compared to ester-based analogs (e.g., compound S42 in ) .
- Plasma Protein Binding : Indole derivatives with aromatic substituents (e.g., 4-nitrophenyl in ) exhibit >90% plasma protein binding, likely due to hydrophobic interactions, whereas the target compound’s coumarin group may reduce binding via steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
